molecular formula C8H14ClN3O B13574259 [5-(Propan-2-yloxy)pyrazin-2-yl]methanamine hydrochloride

[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine hydrochloride

Katalognummer: B13574259
Molekulargewicht: 203.67 g/mol
InChI-Schlüssel: IDSRFTAECDHUKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine hydrochloride is a versatile chemical compound used primarily in scientific research. Its unique properties make it an excellent candidate for various applications, including drug discovery and material synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Propan-2-yloxy)pyrazin-2-yl]methanamine hydrochloride involves multiple steps, typically starting with the preparation of the pyrazine ring followed by the introduction of the propan-2-yloxy group. The final step involves the formation of the methanamine hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring .

Wissenschaftliche Forschungsanwendungen

[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of [5-(Propan-2-yloxy)pyrazin-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [5-(Propan-2-yloxy)pyrazin-2-yl]methanamine: The base form without the hydrochloride salt.

    [5-(Propan-2-yloxy)pyrazin-2-yl]methanol: A related compound with a hydroxyl group instead of the methanamine group.

Uniqueness

[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C8H14ClN3O

Molekulargewicht

203.67 g/mol

IUPAC-Name

(5-propan-2-yloxypyrazin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H13N3O.ClH/c1-6(2)12-8-5-10-7(3-9)4-11-8;/h4-6H,3,9H2,1-2H3;1H

InChI-Schlüssel

IDSRFTAECDHUKB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=NC=C(N=C1)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.